![molecular formula C19H31N3O2 B14471911 2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide CAS No. 65792-29-2](/img/structure/B14471911.png)
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide typically involves the reaction of aldehydes or ketones with hydrazine derivatives. One common method is the one-pot reaction of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in methanol (MeOH). The structure of the product is confirmed using techniques such as Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazine derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Used in the development of chemical sensors and nanoprobes for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins by forming hydrogen bonds with them, thereby affecting their function . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aryl or alkyl)-N-phenylhydrazine-1-carboxamides: These compounds have similar structures and biological activities.
Semicarbazone derivatives: These compounds also exhibit diverse biological activities, including antibacterial and anticancer properties.
Uniqueness
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Its decyloxy group provides additional hydrophobic interactions, enhancing its binding affinity to certain targets compared to similar compounds.
Propiedades
Número CAS |
65792-29-2 |
|---|---|
Fórmula molecular |
C19H31N3O2 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
[(2-decoxy-1-phenylethylidene)amino]urea |
InChI |
InChI=1S/C19H31N3O2/c1-2-3-4-5-6-7-8-12-15-24-16-18(21-22-19(20)23)17-13-10-9-11-14-17/h9-11,13-14H,2-8,12,15-16H2,1H3,(H3,20,22,23) |
Clave InChI |
ILPZKRJDYQDJBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCC(=NNC(=O)N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14471830.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B14471836.png)
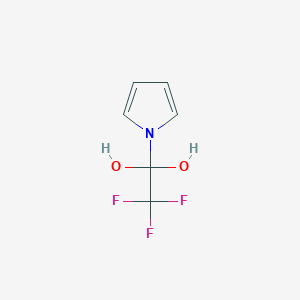
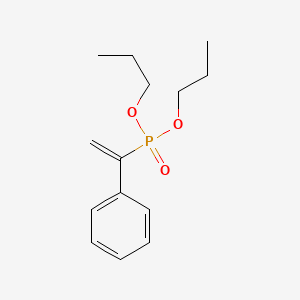
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)
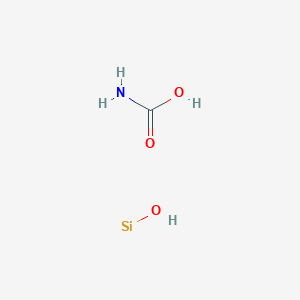
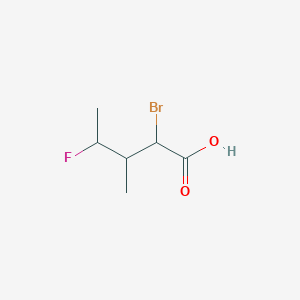

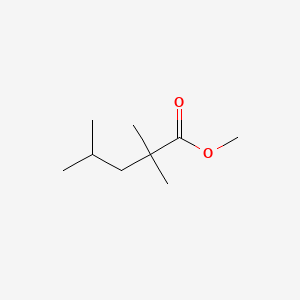
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
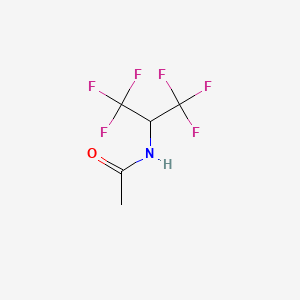
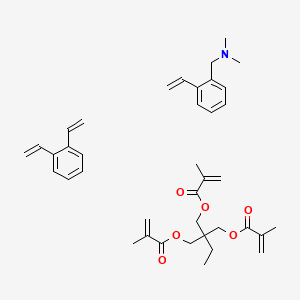
![4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14471907.png)
